molecular formula C10H19NO2 B2620890 Ethyl 2-(2-methylpiperidin-3-yl)acetate CAS No. 2104018-85-9

Ethyl 2-(2-methylpiperidin-3-yl)acetate

Cat. No.: B2620890
CAS No.: 2104018-85-9
M. Wt: 185.267
InChI Key: HSBJIDXOYGVURQ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-methylpiperidin-3-yl)acetate is an ester derivative featuring a piperidine ring substituted with a methyl group at the 2-position and an acetoxyethyl moiety at the 3-position. This compound is of interest in medicinal chemistry due to the piperidine scaffold’s prevalence in bioactive molecules, particularly in central nervous system (CNS) therapeutics and enzyme inhibitors .

Properties

IUPAC Name

ethyl 2-(2-methylpiperidin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-3-13-10(12)7-9-5-4-6-11-8(9)2/h8-9,11H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBJIDXOYGVURQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCCNC1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-methylpiperidin-3-yl)acetate typically involves the reaction of 2-methylpiperidine with ethyl bromoacetate. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-methylpiperidin-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2-methylpiperidin-3-yl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives, which are valuable in medicinal chemistry.

    Biology: The compound can be used in the study of biological pathways involving piperidine derivatives.

    Medicine: Piperidine derivatives, including this compound, are investigated for their potential therapeutic properties, such as analgesic and anti-inflammatory effects.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals, where it serves as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-methylpiperidin-3-yl)acetate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural Analogs

Key structural analogs and their distinguishing features are summarized below:

Compound Name CAS Number Molecular Formula Substituents/Modifications Key Applications/Properties Reference
Ethyl 2-(piperidin-4-yl)acetate 1126-09-6 C9H17NO2 Acetate at 4-position; no methyl group Intermediate in peptide synthesis
Ethyl 2-(piperidin-3-yl)acetate hydrochloride 16780-05-5 C9H18ClNO2 3-position acetate; hydrochloride salt Improved solubility for crystallization
Ethyl 2-[1-(6-chloropyridazin-3-yl)piperidin-4-yl]acetate 1246471-48-6 C13H18ClN3O2 Chloropyridazinyl group at 1-position Pharmaceutical intermediate (CNS drugs)
2-(6-Methylpyridin-3-yl)acetic acid 19733-96-1 C8H9NO2 Pyridine ring with methyl substituent Building block for kinase inhibitors

Key Observations :

  • Salt Forms : Hydrochloride salts (e.g., 16780-05-5) improve aqueous solubility, a critical factor for bioavailability in drug candidates .
  • Heteroaromatic Modifications : The chloropyridazinyl derivative (1246471-48-6) demonstrates how substituents on the piperidine nitrogen can diversify biological activity, such as targeting neurotransmitter receptors .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Ethyl 2-(2-methylpiperidin-3-yl)acetate, and how do reaction conditions influence yield?

  • Methodology : Two common approaches include:

  • Nucleophilic substitution : Reacting piperidine derivatives with ethyl chloroacetate under alkaline conditions (e.g., K₂CO₃ in DMF at 60–80°C) to introduce the ester moiety .
  • Acid-catalyzed esterification : Condensing 2-(2-methylpiperidin-3-yl)acetic acid with ethanol using H₂SO₄ or TsOH as a catalyst, requiring reflux conditions (6–8 hours) .
    • Optimization : Yield improvements (70–85%) are achieved by controlling pH (8–9 for substitution) and stoichiometric ratios (1:1.2 for acid:alcohol). Impurity profiles should be monitored via TLC or HPLC .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Key Methods :

  • ¹H/¹³C NMR : Assign peaks for the piperidine ring (δ 1.2–3.5 ppm), ester carbonyl (δ 170–175 ppm), and methyl groups (δ 1.0–1.5 ppm). Coupling constants (J) resolve stereochemistry .
  • IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and piperidine N–H vibrations (~3300 cm⁻¹) .
  • Mass Spectrometry : ESI-MS identifies the molecular ion [M+H]⁺ (e.g., m/z 214 for C₁₁H₂₁NO₂) and fragmentation patterns .

Q. How can researchers validate the purity of this compound before biological assays?

  • Protocol : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity. Quantify residual solvents (e.g., DMF, ethanol) via GC-MS, adhering to ICH guidelines .

Advanced Research Questions

Q. How does X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Approach : Single-crystal X-ray diffraction (SCXRD) with SHELXL/SHELXT software identifies bond lengths, angles, and disorder (e.g., methyl group rotamers). For example, resolved a disordered methyl group (occupancy ratio 0.53:0.47) and dihedral angles (86.8° between aromatic rings) .
  • Application : Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H⋯H = 48.4%, C⋯H = 21.5%), guiding crystallization strategies .

Q. What strategies address contradictions in reported bioactivity data across studies?

  • Analysis Framework :

  • Structural Analog Comparison : Compare substituent effects using analogs like Ethyl 2-(3-(2-methylpyridin-4-yl)-1,2,4-oxadiazol-5-yl)acetate (CAS 2061980-24-1), where oxadiazole rings enhance metabolic stability .
  • Assay Variability : Standardize in vitro conditions (e.g., cell lines, incubation time) and validate via dose-response curves (IC₅₀ ± SEM) .

Q. How can computational modeling predict the pharmacokinetic profile of this compound?

  • Workflow :

Docking Studies : Use AutoDock Vina with crystallographic data (PDB) to predict binding to targets (e.g., enzymes, GPCRs).

ADMET Prediction : SwissADME calculates logP (2.1–2.5), BBB permeability, and CYP450 interactions .

Methodological Recommendations

  • Crystallography : Use SHELXL for refinement and OLEX2 for visualization to handle disorder and hydrogen bonding .
  • Bioactivity Studies : Perform dose-escalation trials in parallel with cytotoxicity assays (e.g., MTT) to establish therapeutic indices .

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